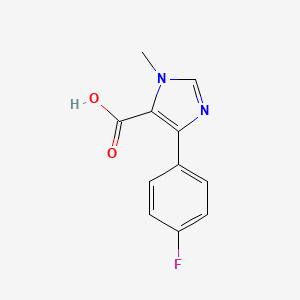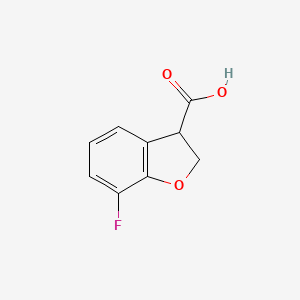
ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate, or 5-AFC, is an organic compound with a range of applications in scientific research. It is a white crystalline solid, soluble in both polar and non-polar solvents, and has a melting point of 170-172°C. 5-AFC is a pyrazole derivative, and its structure is related to that of pyrazole itself, but with a fluorine atom attached to the aromatic ring. This compound has been used extensively in organic synthesis and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-AFC has been used in a wide range of scientific research applications. It has been used as a building block for organic synthesis, as a starting material for the synthesis of various other compounds, and as a reagent for the synthesis of other pyrazole derivatives. It has also been used as a model compound for studying the biochemical and physiological effects of pyrazole derivatives, as well as for studying the structure and reactivity of pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of 5-AFC is not fully understood. However, it is known that 5-AFC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. By inhibiting the activity of COX-2, 5-AFC can reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
5-AFC has been shown to have a range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of COX-2, as mentioned above, and to reduce inflammation. It has also been shown to have antioxidant and anti-inflammatory effects, as well as to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-AFC for laboratory experiments include its relatively low cost and its availability in both aqueous and organic solvents. Additionally, it is a relatively stable compound, and its structure is related to that of pyrazole itself, making it a useful model compound for studying the structure and reactivity of pyrazole derivatives.
The main limitation of 5-AFC is its potential toxicity. It has been shown to have a range of biochemical and physiological effects, and it is important to be aware of these potential effects when using the compound in laboratory experiments.
Direcciones Futuras
The potential applications of 5-AFC are vast, and there are many future directions in which research could be conducted. These include further research into its mechanism of action, its potential toxicity, and its potential applications in medicine and other fields. Additionally, research could be conducted into the synthesis of other pyrazole derivatives, as well as into the structure and reactivity of pyrazole derivatives. Finally, research could be conducted into the potential applications of 5-AFC in other fields, such as agriculture and food science.
Métodos De Síntesis
5-AFC is synthesized through a process called condensation reaction. This involves the reaction of an amine, such as ethyl amine, with an aldehyde, such as 2,6-difluorobenzaldehyde. The reaction is catalyzed by an acid catalyst, such as hydrochloric acid. The product of the reaction is 5-AFC, which is then purified by recrystallization.
Propiedades
IUPAC Name |
ethyl 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-19-12(18)7-6-16-17(11(7)15)10-8(13)4-3-5-9(10)14/h3-6H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHHCSGQEVQTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=CC=C2F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)

![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)

![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)

![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)
![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)



![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)